molecular formula C6H9FO2 B13006538 (1R,2R)-2-Fluorocyclopentane-1-carboxylicacid

(1R,2R)-2-Fluorocyclopentane-1-carboxylicacid

Cat. No.: B13006538
M. Wt: 132.13 g/mol
InChI Key: BSQPBOBQXCMDPZ-CRCLSJGQSA-N
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Description

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a fluorine atom attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of (1R,2R)-2-Fluorocyclopentanol.

    Substitution: Formation of (1R,2R)-2-Aminocyclopentane-1-carboxylic acid or (1R,2R)-2-Thiocyclopentane-1-carboxylic acid.

Scientific Research Applications

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Chlorocyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-2-Bromocyclopentane-1-carboxylic acid: Contains a bromine atom, leading to different reactivity and properties.

    (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid: Hydroxyl group instead of fluorine, affecting its chemical behavior and applications.

Uniqueness

(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(1R,2R)-2-fluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

BSQPBOBQXCMDPZ-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)F)C(=O)O

Canonical SMILES

C1CC(C(C1)F)C(=O)O

Origin of Product

United States

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